REACTION_CXSMILES
|
C([C:5]1[CH:10]=[CH:9][C:8](C)=[C:7]([OH:12])[C:6]=1[CH2:13][CH2:14][CH2:15][CH3:16])CCC.[C:17](O)(=[O:20])[CH:18]=[CH2:19].[Cl-].C[NH+](C)C>C1(C)C=CC=CC=1>[CH:16]1[CH:15]=[C:14]([CH2:13][C:6]2[C:7]([OH:12])=[CH:8][CH:9]=[CH:10][CH:5]=2)[C:17]([OH:20])=[CH:18][CH:19]=1 |f:2.3|
|
Name
|
Bisphenol F epoxy resin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
dibutylhydroxy toluene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C1=C(C(=C(C=C1)C)O)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C[NH+](C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
98 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 98° C. for about 50 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as the polymerization inhibitor therein, then temperature
|
Type
|
CUSTOM
|
Details
|
was risen up to 60° C
|
Type
|
CUSTOM
|
Details
|
was risen up to 80° C
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
WASH
|
Details
|
was washed with water, and toluene
|
Type
|
DISTILLATION
|
Details
|
was distilled out
|
Reaction Time |
50 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C(=C1)CC2=CC=CC=C2O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |